Oleic estolide

Vue d'ensemble

Description

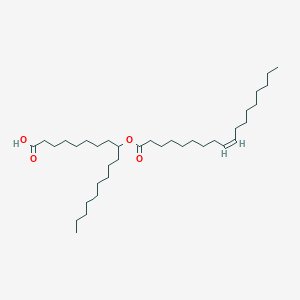

Il s'agit d'un lipide endogène nouvellement identifié qui est régulé par le jeûne et l'alimentation riche en graisses et est associé à la sensibilité à l'insuline . Structurellement, le 9-OAHSA est une forme d'ester d'acide gras d'acides gras hydroxylés dans laquelle l'acide oléique est estérifié à l'acide 9-hydroxystearique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 9-OAHSA implique l'estérification de l'acide oléique avec l'acide 9-hydroxystearique. La réaction nécessite généralement l'utilisation d'un catalyseur et de conditions réactionnelles spécifiques pour assurer la formation de la liaison ester. La réaction peut être réalisée dans divers solvants tels que le diméthylformamide, le diméthylsulfoxyde et l'éthanol .

Méthodes de production industrielle

La production industrielle de 9-OAHSA peut impliquer des procédés d'estérification à grande échelle utilisant de l'acide oléique et de l'acide 9-hydroxystearique de haute pureté. Les conditions réactionnelles sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit final. Le produit est ensuite purifié en utilisant des techniques telles que la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Enzymatic Esterification with Lipases

Immobilized lipases (e.g., Novozym 435) enable solvent-free esterification of oleic acid with methyl ricinoleate (biodiesel from castor oil). Key parameters:

-

Optimal conditions : 80°C, 6 wt.% enzyme, stoichiometric molar ratio.

-

Conversion : 46% after 72–100 h under atmospheric pressure .

-

Reusability : Novozym 435 retains 15% activity after four reaction cycles .

Side reactions include transesterification (producing methyl oleate) and self-condensation of ricinoleic acid.

Epoxidation and Ring-Opening Reactions

Epoxidized canola biodiesel reacts with oleic acid to form estolides via:

-

Epoxidation : Using mesoporous aluminosilicates, oxirane rings form at double bonds.

-

Nucleophilic attack : Oleic acid opens oxirane rings, confirmed by ¹H NMR (disappearance of δ 2.9–3.2 ppm epoxy protons) .

-

Esterification : Estolides stabilize with improved pour point (−28°C) and biodegradability (92%) .

Capping with Saturated Fatty Acids

Capping oleic estolide with C₆–C₁₄ saturated fatty acids (e.g., lauric acid) enhances low-temperature performance:

Reactions use BF₃ or Bi catalysts under vacuum (0.1–0.5 torr) at 100–115°C .

Oxidative Stability and Byproduct Management

Oxidative stability is tested via micro-oxidation at 150°C:

| Property | This compound 2EH | TMP Trioleate | PAO 2 |

|---|---|---|---|

| High MW products (% wt) | 7 | 30 | <4 |

| Solid deposits (% wt) | 0 | 3 | 0 |

This compound shows minimal degradation compared to polyol esters, with no solid deposits. Byproducts like lactones are mitigated using molecular sieves or vacuum distillation .

Industrial Catalytic Processes

Patented methods highlight:

Applications De Recherche Scientifique

Synthesis of Oleic Estolide

Synthesis Techniques:

this compound can be synthesized through various methods, primarily involving the esterification of oleic acid with hydroxy fatty acids or other fatty acids. The use of immobilized lipases has been shown to enhance the efficiency of this process. For instance, studies have demonstrated that Novozym 435 lipase can effectively catalyze the synthesis of estolides under solvent-free conditions, achieving significant conversion rates .

Optimal Conditions:

Research indicates that optimal synthesis conditions include:

- Temperature: Typically around 80°C

- Molar Ratio: A stoichiometric ratio of oleic acid to other fatty acids

- Enzyme Concentration: Around 6 wt%

These conditions have been found to yield estolides with desirable properties such as low pour points and high viscosity indices .

Physical Properties

Oleic estolides exhibit several advantageous physical properties:

- Viscosity: Oleic estolides have favorable viscosity characteristics, making them suitable for use in lubricants.

- Thermal Stability: They demonstrate improved thermal oxidative stability compared to traditional vegetable oils .

- Biodegradability: Oleic estolides are highly biodegradable, with studies showing degradation rates exceeding 90% within a month .

Applications in Lubricants

One of the primary applications of this compound is in the formulation of biodegradable lubricants. These lubricants are characterized by:

- Superior Lubricity: Oleic estolides provide excellent lubrication properties, outperforming many petroleum-based products.

- Environmental Safety: Due to their biodegradable nature, they are considered environmentally friendly alternatives to conventional lubricants .

Table 1: Comparison of Lubricant Properties

| Property | This compound | Conventional Lubricants |

|---|---|---|

| Biodegradability | >90% in 28 days | Low |

| Viscosity Index | High (153) | Variable |

| Pour Point | -24°C | Higher |

| Thermal Stability | Excellent | Moderate |

Applications in Cosmetics and Personal Care

Oleic estolides are also utilized in the cosmetics industry due to their emollient properties. They can serve as:

- Moisturizers: Enhancing skin hydration and texture.

- Emulsifiers: Improving the stability and texture of cosmetic formulations .

Case Studies

Case Study 1: Biodegradable Lubricants

A study conducted on the formulation of biodegradable lubricants using this compound demonstrated that these lubricants provided superior performance in terms of wear protection and thermal stability compared to traditional options. The research highlighted that this compound-based lubricants could significantly reduce environmental impact while maintaining performance standards .

Case Study 2: Cosmetic Formulations

In another study focusing on cosmetic applications, this compound was incorporated into skin creams and lotions. The results indicated improved skin feel and moisture retention compared to formulations without this compound. This underscores its potential as a valuable ingredient in personal care products .

Mécanisme D'action

The mechanism of action of 9-OAHSA involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of interleukin-1 beta and interleukin-6. This anti-inflammatory action is mediated through the modulation of signaling pathways involved in cytokine production . Additionally, 9-OAHSA has been shown to improve insulin sensitivity by regulating lipid metabolism and glucose uptake .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 9-hydroxystearique (9-HSA) : Un acide gras hydroxylé qui partage des similitudes structurales avec le 9-OAHSA mais qui n'a pas la composante acide oléique estérifiée.

Ester d'acide palmitoléique de l'acide 9-hydroxystearique (9-POHSA) : Un autre ester d'acide gras d'acides gras hydroxylés qui est structurellement similaire au 9-OAHSA mais contient de l'acide palmitoléique au lieu de l'acide oléique.

Unicité du 9-OAHSA

Le 9-OAHSA est unique en raison de son estérification spécifique de l'acide oléique à l'acide 9-hydroxystearique, ce qui lui confère des activités biologiques distinctes. C'est le membre le plus abondamment exprimé de la famille des esters d'acides gras d'acides gras hydroxylés dans le sérum des souris tolérantes au glucose, ce qui souligne son rôle potentiel dans la régulation métabolique . De plus, ses propriétés anti-inflammatoires et antidiabétiques en font un candidat prometteur pour des applications thérapeutiques .

Activité Biologique

Oleic estolide, a derivative of oleic acid, has gained attention for its diverse biological activities and potential applications across various fields, including biolubricants, cosmetics, and food industries. This article explores the synthesis, properties, and biological activities of this compound, supported by data tables and case studies.

Synthesis of this compound

Oleic estolides are synthesized through the esterification of oleic acid with hydroxy fatty acids. Various catalysts, such as lipases and acidic catalysts like perchloric acid, have been employed to facilitate this process. The synthesis typically involves the following steps:

- Epoxidation of Oleic Acid : The double bond in oleic acid is converted to an epoxide.

- Ring Opening : The epoxide is then opened by nucleophilic attack from alcohols or other nucleophiles.

- Esterification : The resulting hydroxy fatty acids undergo esterification to form estolides.

Research indicates that using mesoporous aluminosilicates as catalysts can enhance the efficiency of this synthesis process, yielding estolides with desirable properties for various applications .

Physical Properties

Oleic estolides exhibit unique physical properties that make them suitable for multiple applications:

- Viscosity : Estolides derived from oleic acid show remarkable viscosity characteristics. For instance, a study reported that incorporating 5% triglyceride estolide into high oleic vegetable oil resulted in a 23% increase in viscosity at 40°C .

- Oxidative Stability : Oleic estolides demonstrate oxidative stability comparable to fully saturated materials, making them advantageous over traditional vegetable oils .

- Biodegradability : Biodegradation studies have shown that oleic estolides can degrade within 28 days, suggesting minimal environmental impact .

Biological Activity

The biological activity of this compound encompasses several aspects:

- Biocompatibility : Due to their natural origin and structure, oleic estolides are biocompatible, making them suitable for use in pharmaceutical and cosmetic formulations.

- Antimicrobial Properties : Some studies indicate that estolides possess antimicrobial activity, which could be beneficial in cosmetic applications where preservation is crucial.

- Lubrication Properties : Oleic estolides have been evaluated for their lubricating properties. They exhibit a low coefficient of friction (COF), which is essential for their application in biolubricants .

Case Study 1: Biodegradability Assessment

A study assessed the biodegradability of oleic estolides using a bio-kinetic model. The results indicated a biodegradation rate of 92 ± 4.6% within 28 days, confirming the eco-friendliness of these compounds. The absence of glycerol moieties contributed to their biodegradability profile .

Case Study 2: Lubricant Performance

Research conducted by Kurth et al. (2007) demonstrated that oleic estolides could serve as effective lubricant base stocks due to their superior viscosity indices and low-temperature properties compared to traditional lubricants derived from vegetable oils .

Table 1: Comparison of Physical Properties of this compound with Other Lubricants

| Property | This compound | Vegetable Oil | PAO (Polyalphaolefin) |

|---|---|---|---|

| Viscosity Index | 150-302 | 80-100 | 120-140 |

| Pour Point (°C) | -63 | -10 | -50 |

| Oxidative Stability | Excellent | Moderate | Excellent |

Table 2: Biodegradation Rates of Various Estolides

| Compound | Biodegradation Rate (%) | Time Frame (Days) |

|---|---|---|

| This compound | 92 ± 4.6 | 28 |

| Ricinoleic Acid Estolide | 30 | 10 |

| Castor Oil Derivative | 68 | 6 |

Propriétés

IUPAC Name |

9-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-25-29-33-36(39)40-34(30-26-22-19-10-8-6-4-2)31-27-23-21-24-28-32-35(37)38/h14-15,34H,3-13,16-33H2,1-2H3,(H,37,38)/b15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKKGBQMNNEIHV-PFONDFGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H68O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101252930 | |

| Record name | 1-(7-Carboxyheptyl)decyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(18:1(9Z)/9-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154086-90-5 | |

| Record name | 1-(7-Carboxyheptyl)decyl (9Z)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154086-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleic estolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154086905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(7-Carboxyheptyl)decyl (9Z)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101252930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLEIC ESTOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3P241X10N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FAHFA(18:1(9Z)/9-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112109 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.